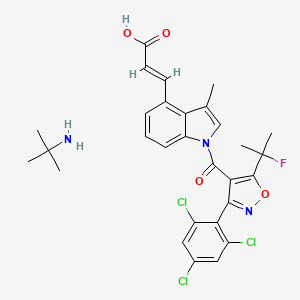

2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate

Vue d'ensemble

Description

DS-1001b is an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1; IC50s = 15 and 130 nM for IDH1R132H and IDH1R132C, respectively). It is selective for mutant IDH1, which converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), over wild-type IDH1 and IDH2, which convert isocitrate to α-ketoglutarate, as well as IDH2R140Q and IDH2R172Q (IC50s = >10,000 nM for all). DS-1001b inhibits 2-HG production in TF-1 cells stably transfected with IDH1R132H or IDH1R132C (IC50s = 29 and 35 nM, respectively) and in 293A cells transiently transfected with IDH1R132H or IDH1R132C (IC50s = 29 and 42 nM, respectively). DS-1001b reduces tumor growth, as well as intratumoral and plasma 2-HG levels, in a subcutaneous IDH1R132H-expressing A1074 patient-derived xenograft (PDX) mouse model of glioblastoma.

DS-1001B is a novel selective mutant IDH1 inhibitor, ameliorating aberrant histone modifications and impairing tumor activity in chondrosarcoma.

Applications De Recherche Scientifique

Targeting IDH Mutations in Gliomagenesis

DS-1001b has been used in therapeutic strategies targeting IDH mutations in gliomagenesis. Mutations in isocitrate dehydrogenase (IDH)1 and its homolog IDH2 are considered an earliest “driver” genetic event during gliomagenesis .

Inhibition of Mutant IDH1

DS-1001b is a potent, orally bioavailable selective mutant IDH1 inhibitor. It has high blood–brain barrier (BBB) permeability and inhibits IDH1R132H .

Treatment of Glioblastoma

DS-1001b has shown potential in suppressing the growth of glioblastoma with IDH1 mutation in a patient-derived orthotopic xenograft model .

Treatment of IDH1 Mutant Glioma

Safusidenib is a novel, selective and potent mutant isocitrate dehydrogenases 1 (mIDH1) inhibitor that has shown high blood-brain barrier permeability. Phase 1 clinical data indicates safusidenib can be a potential best-in-class therapy for IDH1 mutant lower grade glioma .

Clinical Trials for IDH1 Mutant Glioma

Safusidenib is currently being evaluated in a global Phase 2 study for the treatment of patients with IDH1 mutant glioma .

Propriétés

IUPAC Name |

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid;2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl3FN2O4.C4H11N/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28;1-4(2,3)5/h4-11H,1-3H3,(H,32,33);5H2,1-3H3/b8-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPAAWQBZQBNIE-USRGLUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29Cl3FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate | |

CAS RN |

1898207-64-1 | |

| Record name | Safusidenib erbumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898207641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAFUSIDENIB ERBUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J2M48GC2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

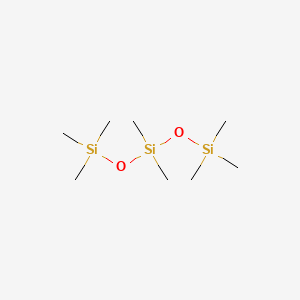

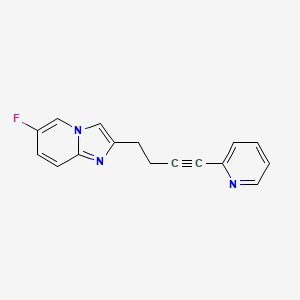

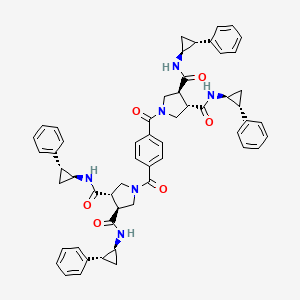

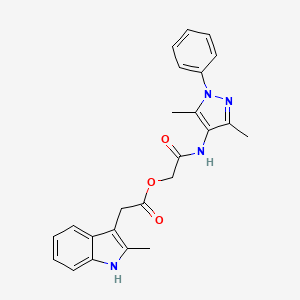

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: DS-1001b is a selective inhibitor of mutant IDH1. [, , ] Wild-type IDH enzymes convert isocitrate to α-ketoglutarate (α-KG). In contrast, mutant IDH1 enzymes convert α-KG to the oncometabolite 2-hydroxyglutarate (2-HG). [] By selectively inhibiting mutant IDH1, DS-1001b reduces 2-HG levels within tumor cells. [, ] This reduction in 2-HG may help to restore normal cellular processes that are disrupted by this oncometabolite.

ANone: While detailed SAR data for DS-1001b is not publicly available, studies suggest that its specific chemical structure is crucial for its activity and selectivity. [] Modifications to the structure could impact its binding affinity to mutant IDH1, blood-brain barrier permeability, and overall efficacy.

ANone: DS-1001b has been designed to cross the blood-brain barrier (BBB), a critical factor for treating brain tumors like gliomas. [, ] Research using radiolabeled DS-1001a, a related compound, demonstrated its ability to penetrate the BBB in mice. [] This property allows DS-1001b to reach therapeutically relevant concentrations within the brain.

ANone: Preclinical studies using patient-derived xenograft models of IDH1-mutant glioma have shown promising results. [, ] In these models, DS-1001b effectively reduced 2-HG levels in tumor tissue and significantly suppressed tumor growth. [, ] Furthermore, DS-1001b treatment appears to promote differentiation of glioma cells, as indicated by increased glial fibrillary acidic protein expression. []

ANone: Yes, DS-1001b has been investigated in a Phase I clinical trial (NCT03030066) for patients with recurrent or progressive IDH1-mutant gliomas. [, ] The primary objective of this trial was to determine the safety and tolerability of escalating doses of DS-1001b. The study demonstrated that DS-1001b was generally well-tolerated at doses up to 1400 mg twice daily. [, ] Importantly, the maximum tolerated dose was not reached. [, ] Furthermore, encouraging anti-tumor activity was observed, with some patients achieving complete response, partial response, or stable disease. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)

![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)